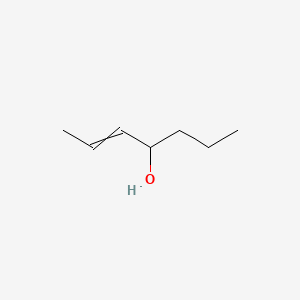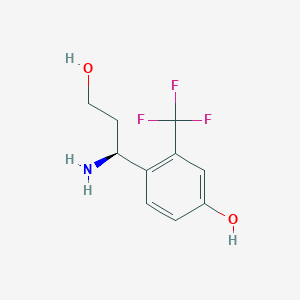
1-(4-Chloro-3-fluorophenyl)cyclopropanemethanamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(4-Chloro-3-fluorophenyl)cyclopropanemethanamine is a chemical compound with the molecular formula C10H11ClFN. It is a useful research chemical, often employed as a building block in various chemical syntheses.
Métodos De Preparación
The synthesis of 1-(4-Chloro-3-fluorophenyl)cyclopropanemethanamine typically involves the reaction of 4-chloro-3-fluorobenzyl chloride with cyclopropanemethanamine under specific conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction. Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring higher yields and purity.
Análisis De Reacciones Químicas
1-(4-Chloro-3-fluorophenyl)cyclopropanemethanamine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions are common, where the amine group can be substituted with other nucleophiles under appropriate conditions.
Aplicaciones Científicas De Investigación
1-(4-Chloro-3-fluorophenyl)cyclopropanemethanamine has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: It can be employed in the study of biological pathways and interactions.
Medicine: Research into potential therapeutic applications, including drug development.
Industry: Utilized in the production of various chemical products and intermediates.
Mecanismo De Acción
The mechanism of action of 1-(4-Chloro-3-fluorophenyl)cyclopropanemethanamine involves its interaction with specific molecular targets. The compound may bind to receptors or enzymes, altering their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.
Comparación Con Compuestos Similares
1-(4-Chloro-3-fluorophenyl)cyclopropanemethanamine can be compared with similar compounds such as:
3-Chloro-4-fluorophenylboronic acid: Used in similar synthetic applications.
4-Chloro-4-fluorobutyrophenone: Another compound with similar structural features and applications.
1-Butanone, 4-chloro-1-(4-fluorophenyl): Shares similar chemical properties and uses.
These comparisons highlight the unique aspects of this compound, such as its specific reactivity and applications in various fields.
Propiedades
Fórmula molecular |
C10H11ClFN |
|---|---|
Peso molecular |
199.65 g/mol |
Nombre IUPAC |
[1-(4-chloro-3-fluorophenyl)cyclopropyl]methanamine |
InChI |
InChI=1S/C10H11ClFN/c11-8-2-1-7(5-9(8)12)10(6-13)3-4-10/h1-2,5H,3-4,6,13H2 |
Clave InChI |
ZOSGRDFRTANNCC-UHFFFAOYSA-N |
SMILES canónico |
C1CC1(CN)C2=CC(=C(C=C2)Cl)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3-[(2S)-pyrrolidin-2-yl]-5-(trifluoromethyl)pyridin-2-amine](/img/structure/B11727669.png)

![N-[(4-ethoxyphenyl)methyl]-1-(2-fluoroethyl)-4-methyl-1H-pyrazol-5-amine](/img/structure/B11727688.png)


![5-{[(Pyrimidin-2-yl)amino]methylidene}-2-sulfanylidene-1,3-diazinane-4,6-dione](/img/structure/B11727700.png)
![N-[(3,5-difluorophenyl)methyl]-5-methyl-1-(2-methylpropyl)-1H-pyrazol-3-amine](/img/structure/B11727701.png)
![N-{[4-(benzylsulfanyl)-3-nitrophenyl]methylidene}hydroxylamine](/img/structure/B11727708.png)

![2-(Aminomethyl)oxazolo[4,5-c]pyridine](/img/structure/B11727714.png)
![(2E)-2-[(carbamothioylamino)imino]acetic acid](/img/structure/B11727734.png)
![Methyl 3-{2-[(dimethylamino)methylidene]-3-oxobutanamido}thiophene-2-carboxylate](/img/structure/B11727736.png)


